3-(2,5-Difluorophenyl)benzoic acid
Overview
Description
3-(2,5-Difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H8F2O2. It is a derivative of benzoic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions.
Scientific Research Applications
3-(2,5-Difluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
3-(2,5-Difluorophenyl)benzoic acid is a chemical compound that is often used in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds . Therefore, the primary target of this compound can be considered as the palladium catalyst in the Suzuki-Miyaura coupling reaction.
Mode of Action
In the Suzuki-Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, to form a new carbon-carbon bond . This reaction is mild and functional group tolerant, making it a widely applied method for carbon-carbon bond formation .
Biochemical Pathways
It is known that the compound plays a crucial role in the suzuki-miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond in the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including biaryl compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups . Therefore, the reaction environment can significantly impact the effectiveness of this compound.
Biochemical Analysis
Biochemical Properties
Benzoic acid derivatives are known to participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 3-(2,5-Difluorophenyl)benzoic acid are not well-characterized. Benzoic acids can be synthesized from precursors coming from the shikimate pathway or the phenylpropanoid pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various substituted benzoic acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted benzoic acids with various functional groups.
Oxidation Reactions: Oxidized derivatives such as benzoic anhydrides.
Reduction Reactions: Reduced derivatives such as benzyl alcohols or benzaldehydes.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic acid: Another fluorinated aromatic compound used in similar synthetic applications.
Diflunisal: A difluorophenyl derivative of salicylic acid with anti-inflammatory properties.
Benzoic acid: The parent compound, widely used as a preservative and in the synthesis of various derivatives
Uniqueness
3-(2,5-Difluorophenyl)benzoic acid is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
3-(2,5-difluorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGYKXSOLVCGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680712 | |
Record name | 2',5'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181291-47-3 | |
Record name | 2',5'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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